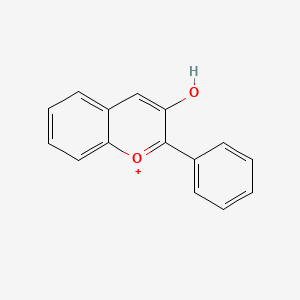

3-Hydroxy-2-phenylchromenylium

Description

Hierarchical Classification within Chromenylium (B1244687) and Flavylium (B80283) Systems

3-Hydroxy-2-phenylchromenylium belongs to the broader class of organic compounds known as chromenylium salts. The core of its structure is the chromenylium (or benzopyrylium) ion, which consists of a fused benzene (B151609) ring and a pyrylium (B1242799) ring. The defining feature of this compound is the presence of a hydroxyl (-OH) group at the 3-position and a phenyl (-C6H5) group at the 2-position of the chromenylium framework.

This substitution pattern places it within the flavylium subgroup of chromenyliums. Flavylium is the parent cation of the flavonoids, a large class of plant secondary metabolites. Specifically, this compound is a synthetic flavylium salt, meaning it is typically produced in a laboratory setting rather than being extracted from natural sources.

Structural Relationship to Anthocyanidins and Flavonoids

The structure of this compound is intrinsically linked to two important classes of naturally occurring compounds: anthocyanidins and flavonoids.

Anthocyanidins are the aglycone (non-sugar) forms of anthocyanins, the pigments responsible for many of the red, purple, and blue colors in flowers and fruits. nih.gov The core of all anthocyanidins is the flavylium cation. nih.gov Natural anthocyanidins are typically polyhydroxylated and may also be methoxylated. The parent, unsubstituted flavylium cation is rarely found in nature. This compound can be considered a fundamental synthetic analog of these natural pigments.

Flavonoids are a diverse group of polyphenolic compounds with a C6-C3-C6 skeleton. This class includes flavones, flavonols, flavanones, and isoflavones, among others. The flavylium cation is the foundational structure from which many flavonoids are derived. For instance, 3-hydroxyflavones (flavonols) are structurally similar, differing in the oxidation state of the C-ring. The synthesis of 3-hydroxyflavones often proceeds through a chalcone (B49325) intermediate, which can also be a precursor in the synthesis of flavylium salts. researchgate.netnih.govnih.gov

Contemporary Significance in Chemical and Materials Science Research

In recent years, synthetic flavylium compounds like this compound have garnered considerable interest in chemical and materials science research. This significance stems from their intriguing physicochemical properties, particularly their responsiveness to external stimuli such as pH and light. rsc.org

The study of these synthetic analogs provides a simplified model for understanding the complex behavior of natural anthocyanins. researchgate.net Their tunable properties, which can be altered by modifying the substitution pattern on the flavylium core, make them attractive candidates for a variety of applications. nih.gov Researchers are actively exploring their potential in the development of novel functional materials, including:

Photochromic systems: The ability of some flavylium compounds to change color upon irradiation with light and revert to their original state in the dark opens up possibilities for their use in optical memories and smart materials. researchgate.netnih.gov

Dye-sensitized solar cells (DSSCs): Flavylium salts have been investigated as sensitizers in DSSCs due to their strong absorption in the visible region of the electromagnetic spectrum. rsc.orgnih.gov

Multi-stimuli-responsive polymers: The incorporation of flavylium moieties into polymer chains can lead to materials that respond to multiple stimuli, such as pH, light, and temperature, with potential applications in sensing and drug delivery. nih.govrsc.org

The ongoing research into synthetic flavylium salts like this compound continues to uncover new possibilities for their application in advanced technologies.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11O2+ |

|---|---|

Molecular Weight |

223.25 g/mol |

IUPAC Name |

2-phenylchromenylium-3-ol |

InChI |

InChI=1S/C15H10O2/c16-13-10-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-10H/p+1 |

InChI Key |

IYLGOENUAIGTQA-UHFFFAOYSA-O |

SMILES |

C1=CC=C(C=C1)C2=[O+]C3=CC=CC=C3C=C2O |

Canonical SMILES |

C1=CC=C(C=C1)C2=[O+]C3=CC=CC=C3C=C2O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 3 Hydroxy 2 Phenylchromenylium

Foundational Synthetic Routes to the Chromenylium (B1244687) Core

The construction of the fundamental 2-phenylchromenylium ring system can be achieved through several established synthetic pathways, often starting from common flavonoid precursors or through condensation reactions.

One of the most classical approaches involves the reductive transformation of 4-oxo-flavonoids . acs.org Flavones (which possess a 2-phenyl-4H-chromen-4-one structure) can be reduced to the corresponding anthocyanidins. For instance, the reduction of 8-arylated quercetins using lithium aluminum hydride (LiAlH4) has been shown to yield the desired anthocyanidins in good yields. acs.org

Another significant route is the Algar-Flynn-Oyamada (AFO) reaction , which is primarily used to synthesize 3-hydroxyflavones (flavonols). mdpi.comnih.gov This method involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) using hydrogen peroxide in an alkaline solution. mdpi.comnih.gov The resulting 3-hydroxyflavone (B191502) can then serve as a direct precursor to the 3-hydroxy-2-phenylchromenylium cation.

Acid-mediated condensation reactions provide a direct and versatile method for constructing the chromenylium core. A notable example is the condensation of a substituted phenol (B47542) with a β-diketone. For instance, 7-(tert-butyl)-4-methyl-2-phenylchromenylium perchlorate (B79767) can be synthesized via the acid-mediated condensation of 3-tert-butylphenol (B181075) and benzoyl acetone. researchgate.net Similarly, the classic polymethine condensation reaction is used to synthesize more complex chromenylium dyes by reacting the chromenylium heterocycle with a conjugated bis(phenylimine). tum.de

The Grignard reaction offers another pathway. Early studies demonstrated that the addition of a phenyl Grignard reagent to coumarin (B35378) or its derivatives could lead to the formation of the 2-phenylchromenylium skeleton. acs.org

The table below summarizes these foundational synthetic routes.

| Route | Starting Material(s) | Key Reagents/Conditions | Product | Reference(s) |

| Reductive Transformation | 4-Oxo-flavonoids (e.g., Flavones) | Reducing agents (e.g., LiAlH4) | Anthocyanidin (Chromenylium) | acs.org |

| Algar-Flynn-Oyamada | 2'-Hydroxychalcone | H2O2, alkaline solution | 3-Hydroxyflavone | mdpi.com, nih.gov |

| Acid-Mediated Condensation | Phenol derivative, β-diketone | Acid catalyst (e.g., HClO4) | Substituted 2-phenylchromenylium | researchgate.net |

| Polymethine Condensation | Chromenylium heterocycle, Bis(phenylimine) | NaOAc, Acetic anhydride | Polymethine Chromenylium Dye | tum.de |

| Grignard Reaction | Coumarin derivative, Phenyl Grignard reagent | Grignard conditions | 2-Phenylchromenylium derivative | acs.org |

Regioselective Functionalization Techniques

The ability to selectively introduce functional groups at specific positions on the chromenylium scaffold is paramount for fine-tuning its photophysical and chemical properties. Various techniques have been developed to achieve regioselective functionalization, enabling the creation of dyes with desired characteristics such as specific absorption/emission wavelengths or reactivity towards biological targets.

Methylation of hydroxyl groups is a common strategy to block the complex pH-dependent reactivity typical of natural anthocyanins. For example, introducing a 4-methyl group prevents the nucleophilic attack of water at that position, while methoxylating the 7-hydroxy group blocks its acid-base chemistry. mdpi.com This dual functionalization effectively stabilizes the flavylium (B80283) cation form. mdpi.com

For the introduction of new substituents, site-selective reactions are employed. One powerful example is the regioselective iodination at the 8-position of a flavonoid precursor like penta-O-methylquercetin. acs.org This is followed by a Suzuki-Miyaura cross-coupling reaction , allowing for the installation of various aryl groups at this specific position. acs.org Subsequent reduction then yields the 8-arylated anthocyanidin. acs.org

The positions on the 2-phenyl ring (B-ring) and the benzo-fused ring (A-ring) can also be selectively modified, often by choosing appropriately substituted starting materials for the initial condensation synthesis. researchgate.net For instance, the synthesis of chromenylium-based polymethine dyes has been systematically explored by modifying substituents at the 2- and 7-positions to modulate the dye's maximum absorption wavelength (λmax) and fluorescence quantum yield (ΦF). escholarship.orgtum.de

Advanced Derivatization Approaches

Building upon the core structure, advanced derivatization strategies are used to create complex molecular architectures and conjugates for specialized applications, particularly in the realm of bioimaging and materials science.

Conjugation Chemistry for Novel Adducts (e.g., Chromenylium-Cyanine Hybrids)

A significant area of development involves the creation of hybrid fluorophores that combine the chromenylium core with other dye classes, most notably cyanines. These hybrid chromenylium-cyanine fluorophores (CC-Fluors) exhibit tunable optical properties in the near-infrared (NIR) region, making them highly valuable for in vivo imaging. nih.govacs.org

The synthesis of these hybrids typically involves the condensation of a pre-formed chromenylium heterocycle with a cyanine-type linker. For example, heptamethine chromenylium dyes are synthesized by condensing the appropriate chromenylium heterocycle with a conjugated bis(phenylimine) linker in the presence of a base like sodium acetate (B1210297) and acetic anhydride. tum.denih.govacs.org This modular approach allows for the facile generation of a library of dyes with varying properties by simply changing either the chromenylium or the linker component. nih.gov

Polymer-Assisted Synthesis and Star Polymer Architectures

To enhance the biocompatibility, aqueous solubility, and in vivo stability of chromenylium dyes, they are often conjugated to polymers. A sophisticated approach involves creating well-defined, multi-armed star polymer architectures with a chromenylium dye at the core. nih.govacs.org

This is achieved using a "coupling-onto" strategy where the components are prepared independently before being joined. acs.org The core is a chromenylium fluorophore that has been structurally amended to include multiple terminal alkyne groups. nih.govacs.org The polymer arms are typically hydrophilic and stealthy polymers like poly(2-methyl-2-oxazoline) (POx), which are synthesized with a terminal azide (B81097) group. nih.govacs.org The core and the arms are then conjugated using the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, resulting in a well-defined star polymer (CStar) with low dispersity. nih.govacs.org

| Component | Functional Group | Description | Reference(s) |

| Core Fluorophore | Terminal Alkynes (3 to 5) | Heptamethine chromenylium dye, provides SWIR emission | nih.gov, acs.org |

| Polymer Arms | Terminal Azide | Linear poly(2-methyl-2-oxazoline) (POx), provides solubility and stealth properties | nih.gov, acs.org |

| Conjugation Reaction | CuAAC Click Chemistry | Efficiently couples the core and arms to form the star polymer | nih.gov, acs.org |

Late-Stage Functionalization via Modular Click Chemistry

Click chemistry, particularly the CuAAC reaction, represents a powerful tool for the late-stage, modular functionalization of the chromenylium scaffold. nih.gov This strategy allows for the easy and efficient attachment of various moieties, including polymers, targeting ligands, or other reporter groups, to a pre-synthesized chromenylium core. nih.govacs.org

The modularity of this approach is a key advantage. A single chromenylium core, engineered to contain a "click handle" like an alkyne, can be readily conjugated with a wide array of azide-containing molecules. nih.govacs.orgnih.gov This enables the rapid generation of diverse functional probes from a common intermediate. For instance, this method has been used to attach azide-functionalized chelators for radioisotopes, fluorescent dyes, and targeting ligands like folate to albumin-based nanoplatforms, showcasing the versatility of the click chemistry approach for creating multifunctional agents. nih.gov This strategy is central to the synthesis of the CStar polymers discussed previously, where the final step is a modular click reaction to attach the polymer arms. nih.govacs.org

Photophysical and Spectroscopic Characterization of 3 Hydroxy 2 Phenylchromenylium Systems

Electronic Absorption and Emission Spectroscopy

The interaction of 3-hydroxy-2-phenylchromenylium systems with light is a cornerstone of their functionality and applications. Their electronic absorption and emission properties are highly sensitive to molecular structure and solvent environment, providing a rich landscape for photophysical investigation.

Analysis of Absorption Maxima and Band Shapes

The electronic absorption spectra of this compound derivatives are characterized by distinct bands in the ultraviolet (UV) and visible regions. The position of the absorption maximum (λmax) and the shape of the absorption bands are influenced by the substitution pattern on the chromenylium (B1244687) core and the phenyl ring, as well as the polarity of the solvent.

For instance, the parent 2-phenylbenzopyrylium ion's electronic spectral behavior is affected by different substituents. researchgate.net In derivatives of 3-hydroxyflavone (B191502), the main absorption band is influenced by substitution and solvent. For example, in 2',3-dihydroxyflavone, the main absorption band is red-shifted upon deprotonation. nih.gov A solvatochromic effect, which is the dependence of optical properties on the solvent, has been observed. unito.it In dichloromethane (B109758) (DCM), a broad absorption shoulder at shorter wavelengths is recorded for some derivatives, and this effect is also noted for all compounds in a more polar solvent like acetonitrile (B52724) (ACN). unito.it Theoretical studies on the 2-phenyl benzopyrylium ion have been used to understand the influence of different substituents on its spectral behavior in absorption. researchgate.net

The absorption spectra of dimethylamino flavylium (B80283) dyes are significantly red-shifted by approximately 200 nm compared to classic cyanine (B1664457) dyes. google.com For example, the Flav1 dye absorbs at 650 nm, while Flav5 and Flav7 dyes absorb at 862 nm and 1026 nm, respectively. google.com The absorption properties of the Flav3 dye are similar to the standard heptamethine indocyanine dye HITCI, with a λmax,abs of around 745 nm. google.com

Fluorescence Emission Profiles and Wavelength Sensitivity

The fluorescence emission of this compound systems is a key feature, often exhibiting dual fluorescence and high sensitivity to the surrounding medium. This sensitivity arises from the potential for structural rearrangements in the excited state and specific interactions with solvent molecules.

The neutral form of 2',3-dihydroxyflavone can undergo excited-state intramolecular proton transfer (ESIPT) to emit dual fluorescence from both the normal and tautomer forms. nih.gov The Stokes shifts for the neutral normal and anion species are notably large, which can be attributed to conformational rearrangement from a twisted ground state to a planar excited state. nih.gov In some cases, an additional emission band is observed when exciting near the absorption maximum of the anion species in an acidic medium, suggesting the formation of aggregates with the solvent. nih.gov

The fluorescence of these compounds is also highly dependent on the solvent. For example, the fluorescence quantum yield of a donor-acceptor pyrazoloquinoline derivative was found to decrease with increasing solvent polarity. researchgate.net Furthermore, in polar solvents like ethanol (B145695) or acetonitrile, hydrogen bonding between the solvent and the enol group can disrupt the intramolecular hydrogen bond, leading to a slower proton transfer timescale. chemrxiv.org The emission spectra of certain flavylium dyes can extend into the shortwave infrared (SWIR) region, beyond 1000 nm. unito.it For instance, the Flav7 dye is a true NIR-II/SWIR fluorophore with an emission at 1061 nm. google.com

The fluorescence of 4-siloxy-1-benzopyrylium salt, generated from 3-methoxyflavone, shows a characteristic emission at 450 nm upon excitation at 410 nm. nih.gov This observation supports the involvement of benzopyrylium intermediates in certain chemical rearrangements. nih.gov

Quantum Yield Determinations and Brightness Metrics

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. Brightness is another critical metric, defined as the product of the molar absorption coefficient (ε) and the fluorescence quantum yield (εΦF).

The fluorescence quantum yields of pyranoflavylium dyes with electron-withdrawing substituents are relatively high in their acidic forms. escholarship.org In contrast, some polymethine dyes based on the flavylium scaffold, while showing excellent photostability, can have varying quantum yields. google.com For instance, the Flav1 dye has a low quantum efficiency, whereas the Flav3 dye has a lower ΦF than the comparable HITCI dye. google.com However, the heptamethine Flav7 is reported to be 13-times brighter than the SWIR benchmark IR-26. google.com A study on a pyrazoloquinoline derivative showed that its quantum yield decreased from 12.87% in n-hexane to 0.75% in acetonitrile, with the decrease attributed to a photoinduced electron transfer (PET) mechanism. researchgate.net

The intersystem crossing between the singlet excited state (S1) and the triplet state (T1) can significantly influence the fluorescence efficiency of some this compound derivatives. nih.govresearchgate.net

Photostability and Degradation Pathways under Irradiation

Photostability, the ability of a molecule to resist photochemical degradation upon exposure to light, is a crucial parameter for practical applications. Natural anthocyanins, which are based on the flavylium cation, are known for their remarkable photostability. escholarship.org Synthetic pyranoflavylium dyes also exhibit good stability in light. escholarship.org

Polymethine dyes derived from the flavylium structure generally exhibit excellent photostabilities. google.com For example, Flav1, Flav3, and Flav5 all show high photostability in dichloromethane. google.com The stability of these dyes can be influenced by the solvent. For instance, the Flav7 dye's stability was investigated in the presence of methanol (B129727), ethanol, and water, with results showing a unique reactivity with methanol. google.com Even a small amount of methanol (1%) led to a rapid loss of the maximum absorption, while the addition of 10% ethanol or water resulted in only a slight loss or no significant change over four hours. google.com

Excited-State Dynamics and Energy Transfer Processes

The events that occur in the excited state following light absorption are critical in defining the photophysical properties of this compound systems. A key process in this regard is excited-state intramolecular proton transfer (ESIPT).

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

ESIPT is a photophysical process where a proton is transferred within the same molecule in the excited state. In this compound derivatives, this typically involves the transfer of the hydroxyl proton at the 3-position to the carbonyl oxygen at the 4-position, leading to the formation of a keto-tautomer. This process is often ultrafast, occurring on the femtosecond to picosecond timescale. chemrxiv.org

Upon UV excitation to the first electronic excited state (S1), the "normal" enol isomer undergoes ESIPT to form the keto tautomer in the S1' state. chemrxiv.org This process is driven by a significant increase in the acidity of the hydroxyl proton in the excited state. chemrxiv.org The ESIPT reaction is often associated with dual fluorescence, with emission from both the initial enol form and the proton-transferred keto form. chemrxiv.org

The efficiency and dynamics of ESIPT are highly sensitive to the solvent environment. In nonpolar solvents, the proton transfer is typically very fast (<100 fs). chemrxiv.org However, in polar, protic solvents, the formation of intermolecular hydrogen bonds with the solvent can compete with the intramolecular hydrogen bond, leading to a slower ESIPT process. chemrxiv.org Theoretical studies have shown that the energy barrier for the ESIPT reaction can be influenced by the solvent's dielectric constant. rsc.org The hydrogen bond is enhanced after photoexcitation and this enhancement increases as the solvent dielectric constant decreases. rsc.org

Computational studies have predicted a relatively small energy barrier for the ESIPT process in 3-hydroxyflavone, on the order of 700-1400 cm⁻¹, suggesting a near-barrierless reaction. chemrxiv.org The ESIPT process can be influenced by structural modifications. For example, in newly designed ESIPT cyanine dyes based on a flavylium cation, an ultrafast ESIPT reaction is predicted to occur. nih.govresearchgate.net The potential energy curves and transition state energy profiles indicate that the energy barriers for proton transfer are low. nih.gov

The ESIPT mechanism is not always straightforward. In some systems, the intramolecular hydrogen bonds can be weakened upon photoexcitation, and the ESIPT process may require specific structural torsions to become feasible. researchgate.net

Intramolecular Charge Transfer (ICT) Phenomena

Upon photoexcitation, this compound systems can undergo intramolecular charge transfer (ICT), a process where electron density is redistributed within the molecule. This phenomenon is particularly pronounced in derivatives with electron-donating or electron-withdrawing substituents on the phenyl ring.

The introduction of an electron-donating group, such as a dimethylamino group, at the 7-position of the chromenylium core, coupled with substituents on the 2-phenyl ring, significantly impacts the ICT process. google.com For instance, the presence of a methylenedioxy group at the 3',4'-position of 3-hydroxyflavone (a related neutral compound) leads to a high degree of charge separation in the excited state. nih.gov This charge-separated state is stabilized in polar solvents, which in turn affects the rate of other photophysical processes like excited-state intramolecular proton transfer (ESIPT). nih.gov

Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been instrumental in understanding the ICT process. researchgate.netnih.govresearchgate.net These calculations help to visualize the frontier molecular orbitals (HOMO and LUMO) and their redistribution upon excitation, confirming the charge transfer character of the excited states. nih.govresearchgate.net The solvent polarity plays a crucial role in modulating the ICT process. nih.govresearchgate.net In polar solvents, the charge-separated species are stabilized, which can be observed through changes in the absorption and emission spectra. nih.gov For example, in some flavylium derivatives, a broad absorption shoulder at shorter wavelengths becomes evident in more polar solvents like acetonitrile, indicating changes in the ground-state and excited-state electronic distribution. unito.it

Advanced Spectroscopic Probes for Structural and Electronic Insights

To unravel the complex photophysical and photochemical processes in this compound systems, a variety of advanced spectroscopic techniques are employed. These methods provide detailed information about the structure and electronic properties of these molecules in both their ground and excited states.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is a powerful technique for studying the dynamics of excited states. ias.ac.inmontana.edu By measuring the fluorescence decay as a function of time after excitation with a short pulse of light, one can determine the lifetimes of the excited states and the rates of various photophysical processes. ias.ac.inmontana.edu This technique has been extensively used to investigate the excited-state intramolecular proton transfer (ESIPT) in 3-hydroxyflavone derivatives. nih.govrsc.orgrsc.org

For example, femtosecond fluorescence experiments have revealed that the ESIPT time-constants in certain 3-hydroxyflavone derivatives become progressively longer as the hydrogen bond basicity of the solvent increases. nih.gov Time-resolved emission spectroscopy (TRES) and its extension, time-resolved area-normalized emission spectroscopy (TRANES), are particularly useful for identifying the number of emissive species in a system and can provide the emission spectra of different excited species. researchgate.net These techniques have been instrumental in studying systems where multiple excited states, such as the initially excited state and the proton-transferred tautomer, coexist. core.ac.ukresearchgate.net

The instrumental setup for time-resolved fluorescence spectroscopy typically involves a pulsed laser source for excitation and a fast detector, such as a photomultiplier tube, coupled with time-correlated single-photon counting (TCSPC) electronics or a streak camera. ias.ac.inmontana.edu The data analysis often requires deconvolution of the measured fluorescence decay with the instrument response function (IRF) to obtain the true fluorescence lifetime. montana.edu

Two-Photon Absorption Spectroscopy

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons to reach an excited state that would be accessed by a single photon of twice the energy. libretexts.org TPA spectroscopy offers several advantages over conventional one-photon absorption spectroscopy, including deeper penetration depth in scattering media and inherent three-dimensional spatial resolution, making it valuable for applications like bioimaging. chemrxiv.orgnih.gov

3-Hydroxyflavone derivatives have been designed as two-photon fluorescent probes for detecting biologically relevant species such as cysteine and homocysteine. nih.gov The TPA cross-section (δ), a measure of the TPA probability, is a key parameter determined in these studies. Various methods are used to measure TPA spectra, including z-scan and two-photon excited fluorescence (2PEF). chemrxiv.org More advanced techniques like broadband pump-probe spectroscopy and single-shot methods have been developed to obtain TPA spectra over a wide range of wavelengths more efficiently. chemrxiv.org Cavity-enhanced two-photon absorption spectroscopy (CE-TPAS) is an emerging technique that offers high sensitivity and selectivity for molecular detection. ustc.edu.cn

The selection rules for TPA are different from those for one-photon absorption, meaning that transitions that are forbidden in one-photon absorption may be allowed in TPA, providing complementary information about the electronic structure of the molecule. libretexts.org

Vibrational Spectroscopy for Ground and Excited State Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding in both the ground and excited electronic states. By analyzing the vibrational frequencies, one can identify specific functional groups and study how their bonding changes upon electronic excitation or due to interactions with the environment.

For hydroxy-heterobiaryls, such as derivatives of [2,2'-bipyridyl]-3,3'-diol, IR spectroscopy has been used to assign the vibrational modes in the ground state. nih.gov These assignments are often supported by theoretical calculations, such as DFT, which can predict the vibrational frequencies and intensities. researchgate.netnih.gov Studying the changes in vibrational spectra in different solvents or physical states (e.g., vapor, solution, solid) provides insights into intermolecular interactions like hydrogen bonding. nih.gov

Analysis of the vibrational spectra can also reveal changes in intramolecular hydrogen bonds upon photoexcitation. researchgate.netresearchgate.net For example, strengthening of an intramolecular hydrogen bond in the excited state, which facilitates ESIPT, can be inferred from shifts in the corresponding vibrational frequencies. researchgate.netresearchgate.net This information is crucial for understanding the mechanism of photochemical reactions in these systems.

Theoretical and Computational Investigations of 3 Hydroxy 2 Phenylchromenylium

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for elucidating the electronic structure and properties of molecules like 3-hydroxy-2-phenylchromenylium. Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are pivotal in understanding both the ground and excited electronic states.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. aps.org For this compound and its derivatives, DFT calculations are instrumental in determining ground state properties, including optimized geometries, vibrational frequencies, and the energies of molecular orbitals. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited-state properties of molecules. nih.govrsc.org It allows for the prediction of vertical excitation energies, which correspond to the absorption of light, and the nature of the electronic transitions involved. nih.gov

TD-DFT studies on this compound derivatives have been crucial in interpreting their absorption and emission spectra. nih.govresearchgate.net These calculations can identify the molecular orbitals involved in the electronic transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The accuracy of TD-DFT predictions can be sensitive to the choice of the exchange-correlation functional, with different functionals providing varying degrees of agreement with experimental data. nih.govnih.gov For complex processes like Excited-State Intramolecular Proton Transfer (ESIPT), TD-DFT is essential for mapping the potential energy surfaces of the excited states and identifying the reaction pathways. nih.govresearchgate.net

Prediction of Spectroscopic Parameters and Electronic Transitions

A primary application of TD-DFT is the prediction of spectroscopic parameters. By calculating the vertical excitation energies and oscillator strengths, one can simulate the UV-visible absorption spectrum of a molecule. nih.gov For this compound and related compounds, these predictions often show good agreement with experimental spectra. nih.gov

The analysis of electronic transitions provides insight into the character of the excited states. For instance, transitions can be characterized as involving π-π* or n-π* character, and the degree of charge transfer (CT) can be assessed. nih.gov In some flavylium (B80283) derivatives, TD-DFT calculations have shown that the main electronic transition corresponds to a HOMO to LUMO excitation, which is characteristic of many organic dyes. nih.gov The nature and energy of these transitions are highly dependent on the molecular structure and can be tuned by chemical modifications.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of molecular properties, molecular dynamics (MD) simulations introduce the element of time, allowing for the study of the dynamic evolution of the system.

Excited-State Molecular Dynamics for Mechanistic Elucidation

Excited-state molecular dynamics (ESMD) simulations are a powerful tool for investigating the detailed mechanisms of photochemical and photophysical processes. nih.gov By propagating the trajectory of a molecule on an excited-state potential energy surface, ESMD can reveal the intricate details of processes like ESIPT. nih.gov

For molecules like 3-hydroxyflavone (B191502), a close relative of this compound, ESMD has been used to visualize the proton transfer event in real-time. nih.gov These simulations can elucidate the role of specific vibrational modes in promoting the reaction and can help to understand how the surrounding environment influences the reaction dynamics. The insights gained from ESMD are crucial for a complete understanding of the mechanisms that govern the fluorescence and photochemical reactivity of these compounds.

Solvent Effects on Photophysical Behavior

The photophysical properties of this compound and its derivatives are often highly sensitive to the solvent environment. nih.govresearchgate.net Both experimental and computational studies have demonstrated significant solvatochromism, where the absorption and emission wavelengths shift with solvent polarity. researchgate.netunito.it

Potential Energy Surface Analysis for Reaction Pathways

Theoretical and computational chemistry provides powerful tools to investigate the reaction mechanisms and conformational landscapes of molecules. For this compound and related flavylium compounds, potential energy surface (PES) analysis is a critical method to understand their stability, reactivity, and the pathways of various chemical transformations. The PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable isomers (local minima), transition states (saddle points), and the lowest energy paths connecting them, which correspond to the most likely reaction pathways.

Detailed Research Findings

While specific comprehensive studies on the reaction pathways of this compound are not extensively detailed in publicly available literature, significant insights can be drawn from computational investigations of closely related 4-substituted flavylium salts. A notable study by Dekic et al. provides a detailed density functional theory (DFT) analysis of flavylium salts bearing hydroxyphenyl substituents, which serves as an excellent model for understanding the types of reaction pathways that can be explored for this compound. nih.govni.ac.rsresearchgate.netsciforum.net

One of the fundamental reaction pathways in these systems is the rotational isomerization around the single bond connecting the chromenylium (B1244687) core and the phenyl substituent. The orientation of this substituent significantly influences the electronic properties and stability of the molecule. The investigation of 4-(4-hydroxyphenyl)-7-hydroxyflavylium by Dekic et al. revealed the energetic landscape of this rotation. sciforum.net

The potential energy surface was scanned by systematically changing the torsion angle (τ) between the C ring of the flavylium core and the substituted phenyl ring (defined by atoms C3–C4–C1''–C2''). sciforum.net This analysis identified the most stable conformations and the energy barriers for rotation.

The study identified several stable rotamers, with the most stable ones being practically isoenergetic, differing mainly in the orientation of the hydroxyl groups. sciforum.net The energy profile for the rotation around the C4–C1'' bond showed a significant rotational barrier. sciforum.net This barrier is indicative of a partial double bond character due to electron delocalization between the rings. sciforum.net

The following interactive data table summarizes the relative energies of different rotamers of a model 4-substituted flavylium cation, illustrating the energy differences between various conformations.

| Rotamer | Relative Energy (kJ mol⁻¹) |

| 2a-1 | 0.00 |

| 2a-2 | 0.10 |

| 2a-3 | 8.80 |

| 2a-4 | 9.00 |

| 2a-5 | 17.50 |

| 2a-6 | 17.60 |

| 2a-7 | 26.40 |

| 2a-8 | 26.50 |

| Data sourced from theoretical calculations on a 4-substituted flavylium cation, which serves as a model for understanding the conformational energetics of similar structures like this compound. sciforum.net |

The analysis of the potential energy surface for the rotation around the bond connecting the phenyl ring and the chromenylium core in the model compound revealed a rotational barrier of 34.4 kJ mol⁻¹. sciforum.net This relatively high barrier suggests that at room temperature, the interconversion between the planar conformers is restricted. The planarity of the molecule is crucial for its electronic properties, including its color and reactivity.

Further computational studies on flavylium derivatives have explored other reaction pathways, such as those involved in their pH-dependent color changes. unl.ptacs.org These transformations involve the hydration of the flavylium cation to form a colorless hemiketal, which can then undergo ring-opening to form a chalcone (B49325). unl.ptacs.org The potential energy surfaces for these reactions would involve multiple steps and intermediates, and their computational analysis is essential for a complete understanding of the chemical behavior of these compounds.

Reactivity and Stability Aspects of 3 Hydroxy 2 Phenylchromenylium

pH-Dependent Chemical Forms and Tautomeric Equilibria

The color and stability of 3-hydroxy-2-phenylchromenylium are profoundly influenced by the pH of its environment. In aqueous solutions, it exists as a network of different chemical species in equilibrium. This complex system involves hydration, tautomerization, and acid-base reactions.

At a very low pH (typically below 3), the predominant species is the red-colored flavylium (B80283) cation (AH+) . As the pH increases, the flavylium cation undergoes a series of transformations. A nucleophilic attack by a water molecule on the C2-position of the pyran ring leads to the formation of a colorless hemiketal (B) . This hydration reaction is a key step in the loss of color.

The hemiketal can then undergo ring-opening to form the chalcone (B49325) (C) , which exists in two isomeric forms: the colorless or pale yellow cis-chalcone (B1234215) (Cc) and trans-chalcone (Ct). This process is known as tautomerization. Furthermore, the hydroxyl groups on the molecule can deprotonate at higher pH values, leading to the formation of neutral or anionic quinonoidal bases (A) , which are typically blue or purple.

The following table summarizes the key chemical forms of this compound and the equilibria involved:

| Chemical Form | Description | Equilibrium |

| Flavylium Cation (AH+) | Red, stable at low pH | AH+ + H2O ⇌ B + H+ |

| Hemiketal (B) | Colorless, formed by hydration | B ⇌ Cc |

| cis-Chalcone (Cc) | Colorless/pale yellow, formed by ring-opening | Cc ⇌ Ct |

| trans-Chalcone (Ct) | Colorless/pale yellow, isomeric form of chalcone | |

| Quinonoidal Base (A) | Blue/purple, formed by deprotonation | AH+ ⇌ A + H+ |

Oxidation-Reduction Potentials and Electron Transfer Processes

The this compound cation and its derivatives are known for their antioxidant properties, which are directly related to their oxidation-reduction potentials and the ease with which they can undergo electron transfer. Electrochemical studies, such as cyclic voltammetry, have been instrumental in characterizing the redox behavior of these compounds.

The oxidation potentials of anthocyanidins, which are hydroxylated derivatives of this compound, provide insight into their electron-donating abilities. Generally, the first oxidation potential corresponds to the hydroxyl groups on the B-ring, which are more easily oxidized. mdpi.com Subsequent oxidation peaks at more positive potentials are associated with the oxidation of the 3-hydroxyl group and the hydroxyl groups on the A-ring. mdpi.com

The antioxidant activity of these compounds is often correlated with their oxidation potentials; a lower oxidation potential indicates a higher antioxidant activity. core.ac.uk The number and position of hydroxyl and methoxyl groups on the 2-phenyl ring significantly influence the redox properties. For instance, methoxy (B1213986) substituents on the B-ring can affect the antioxidant activity through resonance and inductive effects. nih.gov

Electron transfer reactions are fundamental to the antioxidant mechanism. The flavylium cation can act as a potent electron acceptor in its excited state, forming ground-state charge transfer complexes with electron donors. researchgate.net The kinetics of these electron transfer reactions can be very rapid, often occurring at diffusion-controlled limits. brandeis.edu The rate of electron transfer is influenced by the redox potential of the reacting species and the reorganization energy of the molecule. nsf.gov

The following table presents representative oxidation peak potentials for related flavonoid compounds, illustrating the influence of structure on redox properties.

| Compound | pH | Anodic Peak Potential (V vs. Ag/AgCl) | Reference |

| 3-Hydroxyflavone (B191502) | 2.0 | +0.70 | researchgate.net |

| 3-Hydroxyflavone | 8.0 | +0.41, +0.80 | researchgate.net |

| Morin (a polyhydroxyflavone) | 8.0 | ~+0.95 (associated with 3-OH oxidation) | researchgate.net |

Environmental and Structural Factors Influencing Chemical Stability

The chemical stability of this compound is a critical factor, particularly in applications where color retention is important. Several environmental and structural factors can significantly impact its stability.

pH: As discussed in section 5.1, pH is arguably the most critical factor. The flavylium cation is most stable in acidic conditions (pH < 3). As the pH increases, the equilibrium shifts towards the less stable and colorless hemiketal and chalcone forms, leading to color loss.

Temperature: Elevated temperatures generally accelerate the degradation of this compound and its derivatives. The hydration and subsequent degradation reactions are temperature-dependent, with higher temperatures favoring the formation of colorless degradation products.

Light: Exposure to light, particularly UV radiation, can lead to the photodegradation of the flavylium cation. This process can involve complex photochemical reactions that result in the irreversible loss of color.

Oxygen: The presence of oxygen can promote the oxidative degradation of the compound, especially at higher pH values and in the presence of light or metal ions.

Structural Factors: The substitution pattern on the chromenylium (B1244687) core plays a crucial role in its stability.

Hydroxyl and Methoxyl Groups: The number and position of these groups on the A and B rings influence the electron density of the molecule, affecting its susceptibility to nucleophilic attack and oxidation.

Glycosylation: In naturally occurring anthocyanins, the presence of sugar moieties (glycosylation), typically at the 3-position, increases the stability of the flavylium cation by sterically hindering the attack of water at the C2-position. uc.pt

Acylation: The acylation of the sugar moieties with organic acids can further enhance stability through intramolecular co-pigmentation.

Mechanistic Studies of Chemical Transformations

The chemical transformations of this compound involve a network of interconnected reactions, each with its own mechanistic pathway.

Hydration and Tautomerization: The hydration of the flavylium cation is a nucleophilic addition reaction where a water molecule attacks the electron-deficient C2-position of the pyran ring. This is a reversible process favored at higher pH. The subsequent ring-opening of the hemiketal to form the chalcone is a tautomerization process. Keto-enol tautomerism is a fundamental concept in organic chemistry, where an equilibrium exists between a keto form (in this case, the chalcone) and an enol form (the hemiketal). youtube.comyoutube.comlibretexts.org This tautomerization can be catalyzed by both acids and bases. youtube.comyoutube.com

Degradation: The degradation of this compound often proceeds through the chalcone intermediate. The C-ring can be cleaved, leading to the formation of smaller phenolic acids and aldehydes. The exact degradation products depend on the specific conditions (pH, temperature, presence of oxygen). The electron deficiency of the flavylium cation makes the aglycone (the non-glycosylated form) highly reactive and generally less stable than its glycosylated counterparts. uc.pt

Oxidation: The oxidation of this compound involves the transfer of electrons, often coupled with proton transfer from the hydroxyl groups. nih.gov The mechanism can proceed via a stepwise process, with the initial oxidation occurring at the most electron-rich sites, typically the B-ring hydroxyls. The resulting radical species can be stabilized by resonance. mdpi.com

Advanced Research Applications of 3 Hydroxy 2 Phenylchromenylium Derivatives

Development of Fluorescent Probes and Bioimaging Agents

The inherent fluorescence of the 2-phenylchromenylium scaffold makes it an attractive platform for creating probes that can visualize and report on biological processes. By modifying the core structure, scientists can fine-tune the optical properties to suit specific advanced applications, from deep-tissue imaging to the detection of subtle changes in cellular environments.

Fluorescence imaging in the shortwave infrared (SWIR, also known as NIR-II) window, spanning 1000–1700 nm, offers significant advantages for deep-tissue bioimaging due to reduced light scattering and minimal tissue autofluorescence. researchgate.netwikipedia.org However, creating stable, bright, and water-soluble small-molecule fluorophores for this region is a major challenge. wikipedia.org Derivatives of the 2-phenylchromenylium (flavylium) cation have emerged as a promising solution.

A notable example is the flavylium (B80283) heptamethine dye known as Flav7 . hispanotex.com This dye was specifically designed for SWIR imaging and features a 7-dimethylamino substituent on the flavylium heterocycle, which shifts its absorption and emission into the SWIR region. wikipedia.orghispanotex.com Flav7 exhibits an emission maximum beyond 1000 nm and was reported to be exceptionally bright for the SWIR region. wikipedia.org

Further research has focused on improving the properties of Flav7 for biological use. One major hurdle is the high lipophilicity required for SWIR emission, which limits water solubility. researchgate.netwikipedia.org To address this, researchers developed derivatives like FlavMorpho by adding hydrophilic morpholine (B109124) groups to the core Flav7 structure. researchgate.net While this increased polarity, the compound still required encapsulation in micelles to become fully water-soluble. researchgate.netwikipedia.org The resulting FlavMorpho micelles were found to be twice as emissive as Flav7 micelles and demonstrated a superior SWIR emission profile compared to the FDA-approved dye Indocyanine Green (ICG) when excited at their respective absorption maxima. researchgate.netwikipedia.org

Studies on the structure-property relationships of these dyes have shown that the placement of substituents on the flavylium ring significantly impacts their photophysical properties. hispanotex.com While the seven-position appears optimal for achieving a high quantum yield, substitution at the six-position can produce even further red-shifted dyes. hispanotex.com

The flavylium core can be engineered to create "smart" or responsive probes that change their fluorescence in response to specific stimuli in their microenvironment. nih.govnih.gov This allows for the detection and imaging of specific analytes or physiological conditions within living cells. nih.gov

A key example is the development of a hypoxia-responsive probe called AZO-Flav . nih.govnih.govyoutube.com Hypoxia, or low oxygen concentration, is a hallmark of solid tumors. nih.gov AZO-Flav incorporates an azo group (-N=N-) into the flavylium skeleton, which quenches the dye's fluorescence. nih.gov In the hypoxic environment of cancer cells, overexpressed reductase enzymes cleave the azo bond. nih.govyoutube.com This cleavage event generates a highly fluorescent amine product, Flav-NH2 , resulting in a "turn-on" signal that indicates the presence of hypoxia. nih.gov This probe is highly selective and sensitive, with a rapid response time and a limit of detection of 0.4 μM. nih.govyoutube.com In cell-based assays, AZO-Flav showed a 26-fold increase in fluorescence intensity in hypoxic cancer cells compared to normal conditions. nih.govyoutube.com

Following a similar design strategy, another flavylium-based probe was created to detect hydrogen polysulfides (H₂Sₙ), which are important reactive sulfur species in cellular signaling. researchgate.net This probe incorporates a 4-nitrophenyl group. The nitro group is reduced by H₂Sₙ to the corresponding amino group, which restores the molecule's intramolecular charge transfer (ICT) process and causes an 87-fold enhancement in fluorescence. researchgate.net This probe demonstrated high selectivity for H₂Sₙ over other biological thiols and was successfully used to visualize H₂S₂ in living cells. researchgate.net

A primary goal for developing advanced fluorophores, particularly those in the SWIR region, is their application in non-invasive imaging of preclinical animal models. youtube.comnih.gov The ability to visualize biological structures and processes deep within living tissue provides invaluable insights into disease progression and treatment efficacy.

Derivatives of 3-hydroxy-2-phenylchromenylium have made significant strides in this area. A micelle formulation of the SWIR-emissive dye Flav7 was successfully used for in vivo imaging in mice. wikipedia.org Specifically, it enabled the non-invasive visualization of the vasculature of a mouse's hind limb, showcasing its potential as a powerful contrast agent for deep-tissue imaging. wikipedia.org The development of water-soluble formulations of Flav7 and FlavMorpho is explicitly aimed at paving the way for fluorescence-guided surgery applications. researchgate.netwikipedia.org

Furthermore, responsive probes are being developed with in vivo applications in mind. Probes like AZO-Flav show great potential for the non-invasive detection of hypoxic tumors in animal models, which could aid in cancer diagnosis and monitoring. nih.govyoutube.com Similarly, azo-based probes have been synthesized to detect hypoxia in mouse models of retinal vascular diseases, demonstrating the capability of this chemical approach for in vivo sensing. nih.gov

Luminescent Materials and Organic Optoelectronics

The unique electronic and photophysical properties of the 2-phenylchromenylium scaffold extend its utility beyond biological imaging into the realm of materials science and optoelectronics. The strong light absorption and emission characteristics make these dyes and their natural analogues candidates for use in next-generation electronic and protective materials.

Organic Light-Emitting Diodes (OLEDs) are a major technology in modern displays and lighting, relying on organic compounds that emit light in response to an electric current. researchgate.netnih.gov While highly specialized synthetic molecules are common in commercial OLEDs, there is growing research interest in using natural dyes as active materials due to their abundance, low cost, and sustainability. researchgate.nethispanotex.com

Anthocyanins, the most abundant natural form of flavylium derivatives, are being investigated for their potential in organic electronics. nih.govwikipedia.org Research has explored the use of natural dyes from sources like blackberries (which are rich in anthocyanins) as the active material for fabricating OLEDs. researchgate.net The strong light-absorbing and emitting properties of these pigments make them plausible candidates for the emissive layer in an OLED device. researchgate.net Although this is an emerging area of research, the use of natural dyes represents a new alternative for fabricating OLED devices with potentially lower costs and reduced environmental impact. researchgate.net Anthocyanins have also been successfully used in dye-sensitized solar cells, demonstrating their ability to convert light energy into electrical energy, a fundamental process related to optoelectronic applications. wikipedia.org

In nature, anthocyanins play a crucial role in protecting plants from light-induced damage. These flavylium-based pigments are highly effective at absorbing high-energy light, particularly in the UV and blue regions of the spectrum, thus acting as a natural sunscreen for the plant's sensitive photosynthetic apparatus.

Anthocyanins are among the only classes of polyphenols that absorb light in both the UV (280–400 nm) and blue-to-green light region (360-500 nm). This broad absorption capacity allows them to shield plant cells from harmful radiation. The photoprotective efficiency of these molecules can be further enhanced through natural modifications. Research has shown that the acylation of anthocyanins—the addition of aromatic organic acids like caffeic acid or ferulic acid to the core structure—enhances their natural UV absorption capacity, making them more efficient photoprotective agents. This natural strategy of using flavylium derivatives as robust UV absorbers provides inspiration for the development of novel photoprotective materials for various applications.

Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Systems

The quest for renewable energy sources has led to significant research into various photovoltaic technologies. Among these, dye-sensitized solar cells (DSSCs) have emerged as a promising and cost-effective alternative to conventional silicon-based solar cells. A key component of DSSCs is the photosensitizer, a dye that absorbs light and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). Derivatives of this compound, particularly anthocyanins, have garnered attention as natural, abundant, and environmentally benign photosensitizers for DSSCs.

Anthocyanins, the pigments responsible for the red, purple, and blue colors in many flowers and fruits, can be readily extracted from various plant sources. Their ability to absorb light in the visible spectrum makes them suitable candidates for use as sensitizers in DSSCs. Research has shown that the performance of anthocyanin-based DSSCs is influenced by several factors, including the plant source of the dye, the extraction solvent, and the pH of the dye solution.

For instance, a study utilizing blueberry anthocyanin as a dye in DSSCs demonstrated that the photovoltaic performance was pH-dependent. The highest output voltage and current were achieved with a dye solution at a pH of 1.5. beei.org Similarly, DSSCs fabricated using anthocyanin dye extracted from Hibiscus sabdariffa (zobo) showed a significant improvement in photovoltaic behavior compared to an undyed cell, with a conversion efficiency of 0.58%.

The combination of different natural dyes has also been explored to enhance the performance of DSSCs. A study investigating the co-sensitization of chlorophyll (B73375) and anthocyanin dyes from cassava leaves and black sticky rice, respectively, found that a 3:1 ratio of chlorophyll to anthocyanin resulted in the highest efficiency. researchgate.net This suggests that combining dyes with complementary absorption spectra can lead to a more efficient capture of the solar spectrum.

The following table summarizes the performance of DSSCs using various this compound derivatives as sensitizers.

Table 1: Photovoltaic Performance of DSSCs with this compound Derivatives

| Dye Source/Derivative | pH of Dye Solution | Open-Circuit Voltage (Voc) | Short-Circuit Current (Isc) | Conversion Efficiency (η) |

|---|---|---|---|---|

| Blueberry Anthocyanin | 1.5 | ~457.6 mV | - | - |

| Hibiscus sabdariffa Anthocyanin | - | - | - | 0.58% |

pH-Sensitive Chemical Indicators and Sensors

The inherent property of this compound derivatives, specifically anthocyanins, to exhibit distinct color changes in response to variations in pH makes them excellent natural chemical indicators and the basis for colorimetric sensors. This phenomenon is rooted in the structural transformations that the flavylium cation undergoes as the acidity or alkalinity of its environment changes.

At a low pH, the flavylium cation is the predominant form, typically displaying a red or orange color. As the pH increases, the molecule undergoes deprotonation and hydration, leading to the formation of other species such as the colorless carbinol pseudo-base, the blue or purple quinoidal base, and the yellow chalcone (B49325). This reversible, pH-dependent equilibrium results in a visible and often vibrant color spectrum across a wide pH range.

For example, cyanidin, a common anthocyanidin, is red at a pH below 3, violet at a pH of 6 to 7, and blue at a pH between 7 and 8. nih.govyoutube.com Similarly, peonidin, a 3-O-methylated anthocyanin, displays a cherry-red hue at low pH and transitions to a deep blue at a pH of 8. nih.gov Malvidin-3-O-glucoside, another prevalent anthocyanin, is red in acidic solutions (pH 1.0-2.5), becomes nearly colorless around pH 3.6, and turns blue above pH 9.0. nih.gov

This pH-responsive colorimetric behavior has been harnessed for the development of pH-sensitive films and sensors. For instance, silk fabric dyed with anthocyanin has been successfully used as a flexible and reusable colorimetric pH sensor. The fabric exhibits visual sensitivity to pH changes, making it a potential candidate for applications in environmental monitoring, medicine, and smart textiles.

The following table details the color changes of various this compound derivatives at different pH values.

Table 2: pH-Dependent Color Changes of this compound Derivatives

| Compound/Derivative | pH Range | Observed Color |

|---|---|---|

| Cyanidin | < 3 | Red |

| 6-7 | Violet | |

| 7-8 | Blue | |

| Peonidin | Low pH | Cherry Red |

| 8 | Deep Blue | |

| Malvidin-3-O-glucoside | 1.0-2.5 | Red |

| ~3.6 | Colorless | |

| > 9.0 | Blue | |

| Anthocyanin Extract (general) | < 3 | Red/Pink |

| 3-10 | Purple/Blue/Violet |

Exploration of Molecular-Level Biological Interactions (Non-Clinical)

Interaction with Biological Macromolecules and Subcellular Components (e.g., proteins, membranes)

The interactions of this compound derivatives with biological macromolecules, such as proteins and lipid membranes, are of significant interest in understanding their potential bioactivities at a molecular level. These non-clinical studies provide insights into how these compounds might behave in biological systems.

Research has shown that anthocyanins can bind to proteins, with human serum albumin (HSA) being a common model. The affinity of this binding is influenced by both the structure of the anthocyanin and the pH of the environment. A study on the interaction of various anthocyanins with HSA revealed binding constants in the range of 1.08 × 10^5 to 13.2 × 10^5 M^-1. nih.govresearchgate.net At acidic pH, hydrophobic effects were found to be the primary driving force for binding, while at a physiological pH of 7.4, electrostatic interactions, including hydrogen bonding, played a more significant role. nih.govresearchgate.netnih.gov Structural modifications, such as hydroxylation and glycosylation, were also found to affect the binding affinity differently at various pH levels. nih.govresearchgate.net

The interaction of anthocyanidins and their glucosides with model biological membranes has also been investigated. These studies have shown that these compounds can increase the packing order of the polar head groups of lipids and interact with the deeper, hydrophobic layers of the membrane, thereby reducing its fluidity. Such interactions can modulate the physical properties of the membrane, potentially affecting its permeability and the function of membrane-bound proteins.

The following table presents data on the binding affinity of various this compound derivatives to human serum albumin.

Table 3: Binding Constants of this compound Derivatives to Human Serum Albumin (HSA)

| Compound | Binding Constant (K) | pH |

|---|---|---|

| Delphinidin | 4.71 × 10^5 M^-1 | Physiological |

| Quercetin | 1.4 × 10^4 M^-1 | Physiological |

Enzyme Reactant Studies

The interaction of this compound derivatives with enzymes is a burgeoning area of research, with studies exploring both their potential as enzyme inhibitors and their own metabolic fate through enzymatic reactions.

Several flavonoids, the broader class of compounds to which this compound belongs, have been shown to inhibit the activity of various enzymes. For instance, a study on the inhibitory effects of 30 common flavonoid aglycones on the metabolic enzyme CYP3A4 found that seven of them significantly inhibited its activity. nih.gov Acacetin was the most potent inhibitor, reducing enzyme activity by 95% at a 1 µM concentration. nih.gov The study also differentiated between reversible, irreversible, and combined inhibition patterns for different flavonoids. nih.gov Another study demonstrated the inhibitory effects of the flavonoid rhoifolin (B190594) against butyrylcholinesterase (BChE) and amylase. nih.gov

Research into the enzymatic degradation of anthocyanins has also been conducted. One study reported that the thermal degradation of anthocyanins from red cabbage followed first-order kinetics, with a rate constant (k) of 1.7 x 10^–3 min^–1 and a half-life (t1/2) of 6.7 hours at 80 °C and pH 3.5. researchgate.net The enzymatic breakdown of anthocyanins is a key factor in their stability and color retention in various applications. For example, polyphenol oxidase is an enzyme that can cause the degradation of anthocyanins, but it can be inactivated by heat treatment. mdpi.com

Furthermore, the metabolism of anthocyanins in humans has been investigated through feeding trials. These studies have shown that the absorption, gastrointestinal transit, and plasma elimination of anthocyanins are dependent on their specific chemical structure, including whether they are acylated or not. nih.gov Such kinetic studies are crucial for understanding how these compounds are processed in biological systems.

The following table summarizes findings from enzyme reactant studies involving flavonoid derivatives.

Table 4: Enzyme Inhibition by Flavonoid Derivatives

| Flavonoid | Target Enzyme | Inhibition Type | Key Finding |

|---|---|---|---|

| Acacetin | CYP3A4 | Combined Irreversible & Reversible | 95% inhibition at 1 µM |

| Apigenin | CYP3A4 | Reversible | - |

| Chrysin | CYP3A4 | Combined Irreversible & Reversible | - |

| Rhoifolin | Butyrylcholinesterase (BChE) | - | Promising inhibitory effect |

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acacetin |

| Anthocyanin |

| Apigenin |

| Chlorophyll |

| Chrysin |

| Cyanidin |

| Cyanidin-3-O-glucoside |

| Delphinidin |

| Kaempferol |

| Malvidin-3-O-glucoside |

| Peonidin |

| Quercetin |

| Rhoifolin |

Q & A

Q. Reproducibility considerations :

- Strict control of reaction temperature (±2°C) and moisture levels to avoid side reactions.

- Characterization via NMR and X-ray crystallography to confirm structural integrity .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

A multi-technique approach ensures accurate characterization:

| Technique | Application | Example Data |

|---|---|---|

| ¹H/¹³C NMR | Confirms substitution patterns and proton environments | δ 6.8–7.5 ppm (aromatic protons) |

| UV-Vis Spectroscopy | Identifies π→π* transitions in the chromenylium core (λmax ~350–400 nm) | Molar absorptivity: ~10⁴ L·mol⁻¹·cm⁻¹ |

| X-ray Crystallography | Resolves 3D structure and hydrogen-bonding networks | Crystallographic R-factor < 0.05 |

| FT-IR | Detects hydroxyl (3200–3600 cm⁻¹) and conjugated carbonyl groups (1650 cm⁻¹) | — |

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) :

- Gloves : Impermeable materials (e.g., nitrile) with manufacturer-tested breakthrough times (≥8 hours) .

- Eye protection : Tightly sealed goggles to prevent splashes .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Note : Specific glove materials may vary by manufacturer; consult safety data sheets for the compound’s exact concentration (e.g., 100% purity in some cases ).

Advanced: How can researchers resolve contradictions in spectral data for this compound derivatives?

Answer:

Contradictions often arise from tautomerism or solvent effects. Methodological solutions include:

- Variable-temperature NMR : To observe dynamic equilibria (e.g., keto-enol tautomerism) .

- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

- Solvent screening : Test in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .

Advanced: What computational strategies predict the photophysical and electronic properties of this compound?

Answer:

- Time-dependent DFT (TD-DFT) : Models UV-Vis absorption spectra by simulating electronic transitions (e.g., HOMO→LUMO gaps) .

- Molecular docking : Evaluates potential bioactivity by simulating interactions with protein targets (e.g., kinases) .

- NLO studies : Hyperpolarizability calculations to assess nonlinear optical properties for material science applications .

Validation : Cross-reference computed data with experimental results (e.g., dipole moments from X-ray structures ).

Advanced: How do structural modifications impact the stability of this compound, and what methods assess degradation?

Answer:

- Stability factors :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.